N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE
Overview
Description
N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzoxazole core linked to a furan ring through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Amidation Reaction: The benzoxazole intermediate is then reacted with 4-aminophenyl furan-2-carboxamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide bond can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) in dry ether.
Substitution: Reagents like nitrating agents (HNO3/H2SO4) for nitration reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of nitro derivatives.
Scientific Research Applications
N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole core can interact with enzymes or receptors, potentially inhibiting their activity. The furan rings may also play a role in binding to these targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[4-(FURAN-2-AMIDO)PHENYL]-1,3-BENZOXAZOL-5-YL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of benzoxazole and furan rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-[5-(furan-2-carbonylamino)-1,3-benzoxazol-2-yl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5/c27-21(19-3-1-11-29-19)24-15-7-5-14(6-8-15)23-26-17-13-16(9-10-18(17)31-23)25-22(28)20-4-2-12-30-20/h1-13H,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRSELIWNXFHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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